Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-
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Overview
Description
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is a complex organic compound characterized by its unique structure, which includes a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- typically involves multiple steps, starting with the preparation of the cyclohexanol ring and the subsequent addition of the phenyl and diethylamino propynyl groups. One common method involves the acetylation of 1-ethynyl-1-cyclohexanol in the presence of a catalytic amount of ruthenium chloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various alcohols.
Scientific Research Applications
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes like Cathepsin B by binding to their active sites and preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-1-cyclohexanol
- 1-Ethynyl-1-hydroxycyclohexane
- 1-Hydroxy-1-ethynylcyclohexane
Uniqueness
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is unique due to its combination of a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group
Properties
CAS No. |
5076-60-8 |
---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3 |
InChI Key |
OLZUTLBHIYGXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Origin of Product |
United States |
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